molecular formula C14H16N2O3 B2536615 N1-(3-(benzofuran-2-yl)propyl)-N2-methyloxalamide CAS No. 2034457-92-4

N1-(3-(benzofuran-2-yl)propyl)-N2-methyloxalamide

Cat. No.: B2536615
CAS No.: 2034457-92-4
M. Wt: 260.293
InChI Key: QCMXSWHUKGDNSM-UHFFFAOYSA-N
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Description

N1-(3-(benzofuran-2-yl)propyl)-N2-methyloxalamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a benzofuran moiety, which is known for its presence in many biologically active molecules, and an oxalamide group, which contributes to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-methyloxalamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxybenzyl alcohol derivatives or the use of palladium-catalyzed coupling reactions.

    Attachment of the Propyl Chain: The benzofuran moiety is then linked to a propyl chain through a Friedel-Crafts alkylation reaction, using appropriate alkylating agents and catalysts.

    Formation of the Oxalamide Group: The final step involves the reaction of the benzofuran-propyl intermediate with oxalyl chloride and methylamine to form the oxalamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(benzofuran-2-yl)propyl)-N2-methyloxalamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: The oxalamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxalamide group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Benzofuran-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Alkylated oxalamide derivatives.

Scientific Research Applications

N1-(3-(benzofuran-2-yl)propyl)-N2-methyloxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and resins.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-(benzofuran-2-yl)propyl)-N2-ethyloxalamide
  • N1-(3-(benzofuran-2-yl)propyl)-N2-propyloxalamide
  • N1-(3-(benzofuran-2-yl)propyl)-N2-butyl oxalamide

Uniqueness

N1-(3-(benzofuran-2-yl)propyl)-N2-methyloxalamide is unique due to its specific combination of a benzofuran moiety and an oxalamide group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, the methyl group in the oxalamide moiety may influence its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

N'-[3-(1-benzofuran-2-yl)propyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-15-13(17)14(18)16-8-4-6-11-9-10-5-2-3-7-12(10)19-11/h2-3,5,7,9H,4,6,8H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMXSWHUKGDNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCCCC1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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